5-bromo-2-chloro-1-methyl-1h-1,3-benzodiazole
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Overview
Description
5-bromo-2-chloro-1-methyl-1h-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The compound’s structure consists of a benzene ring fused to an imidazole ring, with bromine, chlorine, and methyl substituents at the 5, 2, and 1 positions, respectively.
Mechanism of Action
Target of Action
5-Bromo-2-chloro-1-methylbenzimidazole is a key intermediate in the synthesis of a family of promising Sodium-Glucose Transporter 2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes. They work by preventing the reabsorption of glucose in the kidneys, thereby promoting the excretion of glucose in the urine and ultimately lowering blood glucose levels .
Mode of Action
Benzimidazoles, a class of compounds to which it belongs, have been reported to act as corrosion inhibitors . They form a protective film on the metal surface, preventing reactions at the metal-solution interface
Biochemical Pathways
As a key intermediate in the synthesis of sglt2 inhibitors, it can be inferred that it plays a role in the biochemical pathways related to glucose metabolism .
Result of Action
As a key intermediate in the synthesis of sglt2 inhibitors, it can be inferred that it contributes to the overall therapeutic effects of these drugs, which include lowering blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-1-methyl-1h-1,3-benzodiazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate halogenated reagents. One common method includes the reaction of 4-bromo-2-chloroaniline with formic acid or its derivatives under acidic conditions to form the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 5-bromo-2-chloro-1-methyl-1h-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
- Substitution reactions can yield various substituted benzimidazole derivatives.
- Oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
5-bromo-2-chloro-1-methyl-1h-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of α-glucosidase.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Comparison with Similar Compounds
- 5-Bromo-2-chloro-1H-benzimidazole
- 5-Bromo-2-methyl-1H-benzimidazole
- 5-Bromo-2-aryl benzimidazoles
Comparison: 5-bromo-2-chloro-1-methyl-1h-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications. For instance, its combination of bromine, chlorine, and methyl groups can influence its binding affinity to enzymes and receptors, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
5-bromo-2-chloro-1-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGSQFLDEHSMGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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